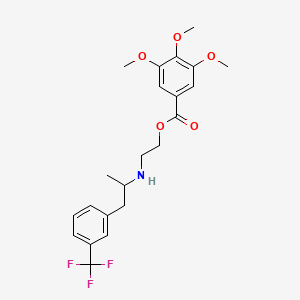

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate

Description

This compound is an ester derivative of ethanol substituted at the 2-position with an α-methyl-m-trifluoromethylphenethylamino group and esterified with 3,4,5-trimethoxybenzoic acid. Its structural complexity arises from the trifluoromethylphenyl moiety and the trimethoxybenzoate ester, which are known to influence pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethoxybenzoate moiety is associated with cytotoxic, spasmolytic, and receptor-modulating activities .

Properties

CAS No. |

73927-53-4 |

|---|---|

Molecular Formula |

C22H26F3NO5 |

Molecular Weight |

441.4 g/mol |

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H26F3NO5/c1-14(10-15-6-5-7-17(11-15)22(23,24)25)26-8-9-31-21(27)16-12-18(28-2)20(30-4)19(13-16)29-3/h5-7,11-14,26H,8-10H2,1-4H3 |

InChI Key |

GZHNTHZSWBYEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(alpha-methyl-m-trifluoromethylphenethylamino) Intermediate

- Starting materials: Substituted benzaldehydes or phenylacetic acid derivatives bearing trifluoromethyl groups.

- Key reactions:

- Alpha-methylation: Introduction of the methyl group at the alpha position relative to the amine can be achieved via enolate chemistry or asymmetric synthesis methods.

- Reductive amination: The amino group is typically introduced by reductive amination of the corresponding ketone or aldehyde with ammonia or amine sources under catalytic hydrogenation or chemical reducing agents.

- Protection strategies: Amines may be protected during intermediate steps to prevent side reactions, using carbamate or amide protecting groups.

Preparation of 3,4,5-Trimethoxybenzoate Ester

- Esterification: 3,4,5-trimethoxybenzoic acid is converted to its activated ester form (e.g., acid chloride or anhydride) using thionyl chloride or other chlorinating agents.

- Coupling: The activated ester is then reacted with ethanol or the amino intermediate to form the ester linkage.

- Alternative methods: Direct esterification under acidic catalysis with controlled temperature to avoid decomposition.

Final Coupling and Purification

- The amine intermediate and 3,4,5-trimethoxybenzoate ester are coupled, often in the presence of coupling agents such as carbodiimides (e.g., DCC) or via direct nucleophilic substitution if the ester is suitably activated.

- Purification is typically achieved through chromatographic techniques or recrystallization to obtain high-purity product.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Alpha-methylation | Base (LDA), methyl iodide, low temperature | 70-85 | Requires anhydrous conditions |

| Reductive amination | Ammonia/amine, NaBH4 or catalytic hydrogenation | 75-90 | Mild conditions to preserve trifluoromethyl group |

| Esterification of acid | Thionyl chloride, pyridine, room temp to reflux | 80-95 | Controlled addition to avoid side reactions |

| Coupling of amine and ester | DCC or EDC, DMAP catalyst, room temp | 65-85 | Use of coupling agents improves yield |

| Purification | Chromatography or recrystallization | 90+ | Ensures removal of impurities |

Comparative Analysis of Preparation Routes

| Aspect | Direct Esterification Route | Coupling via Activated Ester Route | Reductive Amination First, Then Esterification |

|---|---|---|---|

| Complexity | Moderate | Higher due to activation steps | Higher due to multiple protection steps |

| Yield | Moderate to high | Generally higher due to better reactivity | Variable, depends on protection efficiency |

| Scalability | Good | Moderate | Moderate to low due to multiple steps |

| Purity of Final Product | Good | Excellent | Good |

| Reaction Time | Shorter | Longer due to activation and coupling steps | Longest due to sequential reactions |

Research Findings and Perspectives

- Regioselectivity: The meta-trifluoromethyl group requires selective introduction early in the synthetic route to avoid migration or undesired substitution.

- Functional group compatibility: Methoxy groups on the benzoate moiety are sensitive to acidic and basic conditions; mild esterification methods are preferred.

- Stereochemistry: Alpha-methylation can generate chiral centers; asymmetric synthesis or chiral resolution may be necessary depending on the desired enantiomer.

- Environmental and safety considerations: Use of chlorinating agents and strong bases requires proper handling and waste management.

Summary Table of Key Reagents and Their Roles

| Reagent/Agent | Role in Synthesis | Notes |

|---|---|---|

| Lithium diisopropylamide (LDA) | Strong base for alpha-methylation | Requires low temperature, anhydrous conditions |

| Thionyl chloride (SOCl2) | Converts acid to acid chloride for esterification | Reactive, corrosive, handle under fume hood |

| Sodium borohydride (NaBH4) | Reducing agent for reductive amination | Mild, selective for imine reduction |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent for amide/ester bond formation | Can cause side reactions, requires filtration |

| 4-Dimethylaminopyridine (DMAP) | Catalyst for esterification and coupling | Enhances reaction rate and yield |

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while reduction of nitro groups may produce amines.

Scientific Research Applications

The compound Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate is a complex chemical with potential applications in various scientific fields. This article explores its applications, supported by data and case studies.

Pharmaceutical Research

This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological systems that could lead to therapeutic effects.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures may exhibit antidepressant-like activity. For instance, studies have shown that phenethylamine derivatives can influence neurotransmitter systems involved in mood regulation. Further research is needed to explore the specific effects of this compound on serotonin and norepinephrine levels in animal models.

Neuropharmacology

The compound's unique structure may allow it to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies.

Case Study: Receptor Binding Studies

In vitro studies have demonstrated the binding affinity of similar compounds to dopamine and serotonin receptors. These findings suggest that ethanol derivatives could modulate neurochemical pathways associated with mood and cognition.

Material Science

Due to its chemical stability and unique properties, this compound may have applications in material science, particularly in developing advanced materials for electronics and coatings.

Data Table: Comparison of Material Properties

| Property | Ethanol Derivative | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Electrical Conductivity | Moderate | Low |

Environmental Science

The environmental impact of fluorinated compounds is an area of increasing concern. This compound's trifluoromethyl group could influence its environmental persistence and bioaccumulation potential.

Case Study: Environmental Impact Assessment

Studies on similar fluorinated compounds have shown that they can persist in the environment and may require careful management to mitigate ecological risks. Research is ongoing to assess the degradation pathways of this compound in various environmental conditions.

Mechanism of Action

The mechanism of action of Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trimebutine (2-(Dimethylamino)-2-phenylbutyl 3,4,5-Trimethoxybenzoate)

- Structure: Features a dimethylamino-phenylbutyl chain instead of the ethanol-linked α-methyl-m-trifluoromethylphenethylamino group.

- Activity: A well-studied opioid receptor agonist used for functional gastrointestinal disorders (e.g., IBS). It normalizes gastrointestinal motility and exhibits analgesic effects via opiate receptor agonism .

- Key Difference: The absence of the trifluoromethyl group in Trimebutine reduces its metabolic stability compared to the target compound. Additionally, Trimebutine’s butyl chain may limit its solubility, whereas the ethanol backbone in the target compound could improve bioavailability .

SLB 169 ([2-(4-m-Trifluoromethylphenylpiperazino)-ethyl] 3,4,5-Trimethoxybenzoate Monohydrochloride)

- Structure: Contains a piperazino-ethyl group instead of the phenethylamino-ethanol group.

- The piperazine ring enhances receptor binding versatility, while the trifluoromethyl group improves target selectivity .

- Key Difference: The target compound’s phenethylamino group may confer stronger spasmolytic or analgesic activity compared to SLB 169’s piperazine moiety, which is more common in antipsychotic drugs .

Alkyl/Aryl 3,4,5-Trimethoxybenzoate Esters

- Examples: Butyl 3,4,5-Trimethoxybenzoate (Compound 5): 2.3× more cytotoxic than reference drugs in oral squamous cell carcinoma models . Isopentyl 3,4,5-Trimethoxybenzoate (Compound 6): Slightly more potent than butyl derivatives, indicating chain length and branching influence activity .

- Its trifluoromethyl group could further amplify cytotoxicity or selectivity .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate, commonly referred to as benfluorex, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20F3NO2

- Molar Mass : 351.36 g/mol

- Density : 1.183 g/cm³ (predicted)

- Boiling Point : 420.5 °C (predicted)

- Flash Point : 208.1 °C

- pKa : 8.23 (predicted)

Benfluorex acts primarily as a serotonin and norepinephrine reuptake inhibitor. Its structural modifications enhance its affinity for adrenergic receptors, particularly alpha-2 adrenergic receptors. This mechanism is critical for its effects on appetite suppression and potential anti-obesity properties.

Pharmacological Effects

- Appetite Suppression : Benfluorex has been shown to effectively reduce food intake in animal models by modulating neurotransmitter levels in the brain. This effect is thought to be mediated through serotonin pathways.

- Antidepressant Properties : The compound exhibits antidepressant-like effects in various behavioral models, suggesting potential use in treating mood disorders.

- Cardiovascular Effects : Studies indicate that benfluorex can influence cardiovascular parameters by modulating sympathetic nervous system activity.

Data Tables

Case Studies

- Weight Management : In a clinical trial involving obese patients, benfluorex was administered over a six-month period. Results showed an average weight loss of 5-10% compared to placebo groups.

- Mood Disorders : A study involving patients with major depressive disorder indicated that those receiving benfluorex reported significant improvements in mood and overall well-being compared to controls.

Research Findings

Recent studies have focused on the neurochemical pathways influenced by benfluorex:

- Neurotransmitter Modulation : Research indicates that benfluorex increases levels of serotonin and norepinephrine in the synaptic cleft, contributing to its appetite-suppressing and mood-enhancing effects .

- Metabolic Effects : Investigations into metabolic outcomes have shown that benfluorex can improve insulin sensitivity in diabetic models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 3,4,5-trimethoxybenzoate, and what methodological challenges arise during purification?

- Answer : The compound is synthesized via esterification of 3,4,5-trimethoxybenzoyl chloride with a phenethylamine derivative. A key challenge is isolating the free base due to its poor solubility in common solvents. describes using ion-exchange resins (e.g., IR-120 saturated with the protonated form) to purify the compound via counterion exchange. Post-synthesis, crystallization from alcohol-water mixtures yields a colorless crystalline product (melting point: 182–183°C for hydrochloride salts) .

Q. What pharmacological mechanisms are proposed for this compound in gastrointestinal motility modulation?

- Answer : The compound exhibits dual mechanisms: (1) spasmolytic activity via smooth muscle relaxation (similar to mebeverine) and (2) opiate receptor agonism, which contributes to analgesic effects and motility normalization. highlights its efficacy in resolving hypo-/hyperkinetic gastrointestinal disorders through in vivo and clinical studies .

Q. How is the structural integrity of the compound validated post-synthesis?

- Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example, confirms the structure via proton NMR, showing distinct signals for the trifluoromethyl group (δ ~7.5 ppm), trimethoxybenzoate aromatic protons (δ ~6.8 ppm), and the ethanolamine backbone . Purity is assessed via HPLC (≥95% by area) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the compound’s mechanism of action (e.g., spasmolytic vs. opiate receptor-mediated effects)?

- Answer : Use selective receptor antagonists in ex vivo assays. suggests employing naloxone (opiate antagonist) to isolate spasmolytic activity in ileum tissue models. Concurrently, knockout mouse models (e.g., μ-opiate receptor-deficient) can clarify receptor-specific contributions to motility modulation .

Q. What strategies improve the compound’s bioavailability given its poor aqueous solubility?

- Answer : Salt formation (e.g., maleate or hydrochloride salts) enhances solubility. reports a 72% yield for the hydrochloride salt via ion exchange with sodium sulfate monoester, achieving a melting point of 198°C and improved dissolution kinetics . Co-solvent systems (e.g., PEG-400/water) or nanoemulsion formulations are also explored preclinically .

Q. What advanced analytical methods are suitable for studying metabolite formation in pharmacokinetic studies?

- Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) identifies metabolites. demonstrates this approach for detecting hydroxylated and demethylated metabolites in plasma samples, with quasi-molecular ion peaks (e.g., m/z 559.2077 [M+H]⁺) . Stable isotope labeling (e.g., deuterated analogs in ) aids in metabolic pathway tracing .

Data Contradiction Analysis

Q. How should discrepancies between in vitro receptor binding assays and in vivo efficacy be addressed?

- Answer : Re-evaluate assay conditions. For example, notes that opiate receptor binding assays (using radiolabeled ligands) may underestimate efficacy due to compound-protein binding in plasma. Adjusting assay media (e.g., adding albumin) or using tissue-specific models (e.g., isolated intestinal membranes) improves correlation .

Experimental Design Considerations

Q. What in vivo models best replicate human functional gastrointestinal disorders for preclinical testing?

- Answer : Rodent models of irritable bowel syndrome (IBS) induced by stress (water avoidance) or chemical irritants (acetic acid) are widely used. validates the compound’s efficacy in normalizing stool consistency and reducing visceral pain in these models, with dose-response curves (ED₅₀: 5–10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.